5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and their hydrogen atoms can be substituted with various functional groups to modify their properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its stability and the thiol group could make it more reactive .Scientific Research Applications
Synthesis of Condensed Pyrimidines
- Scientific Field : Chemistry of Heterocyclic Compounds .
- Summary of the Application : The compound is used in the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Methods of Application : The Dimroth rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .
- Results or Outcomes : The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .
β-Cell Survival in Type 1 Diabetes
- Scientific Field : Medical Research, specifically Diabetes Research .
- Summary of the Application : The compound has been identified as capable of protecting rat insulinoma β-cells from death induced by pro-inflammatory cytokines .
- Methods of Application : The compound was identified through screening of a ∼2 million-compound library . It preserves insulin content and viability of β-cells in both rodent and human islets under stress induced by cytokines .
- Results or Outcomes : In vivo, orally bioavailable GNF3809 prevented elevated blood glucose level and improved oral glucose tolerance in a nonobese diabetic mouse model .
Synthesis of (3,4-Difluorophenyl)[5-(Hydroxymethyl)pyridin-2-yl]methanone
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of (3,4-Difluorophenyl)[5-(Hydroxymethyl)pyridin-2-yl]methanone .
- Methods of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not provided in the available resources .
Synthesis of Blatter Radicals
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of Blatter radicals .
- Methods of Application : The Blatter radicals 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
- Results or Outcomes : Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes .
Synthesis of 3,4-Difluorophenyl Isocyanate
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of 3,4-Difluorophenyl Isocyanate .
- Methods of Application : The specific methods of application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not provided in the available resources .
Synthesis of Diiron Toluene-3,4-dithiolate Complexes
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of Diiron Toluene-3,4-dithiolate Complexes .
- Methods of Application : The compound was synthesized by carbonyl substitution and studied by elemental analysis, spectroscopy, X-ray diffraction analysis, and cyclic voltammogram .
- Results or Outcomes : Electrochemical studies revealed that they can catalyze the reduction of protons to molecular H2 in the presence of a weak acid HOAc .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-difluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S/c15-11-7-6-9(8-12(11)16)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFHQOSCTSEZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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